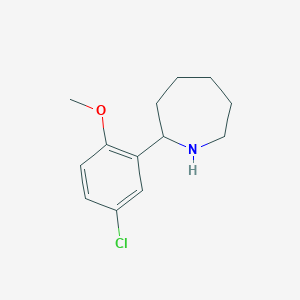

2-(5-Chloro-2-methoxyphenyl)azepane

Description

Historical Context and Evolution of Azepane Chemistry in Academic Research

The history of azepane chemistry is intrinsically linked to the broader evolution of heterocyclic chemistry. Early research into seven-membered rings was often challenging due to the inherent ring strain and the limited synthetic methodologies available. However, the 20th century saw significant progress, with the development of new synthetic routes, such as ring-expansion reactions and cyclization strategies, making azepanes more accessible for study. researchgate.netslideshare.netorganic-chemistry.org The discovery of naturally occurring azepane derivatives with interesting biological activities, such as balanol, further fueled interest in this class of compounds. lifechemicals.comnih.gov Over the decades, the focus has shifted from simple synthesis to the stereoselective construction of complex, substituted azepanes, driven by the demand for structurally diverse molecules in various research fields. nih.gov

Significance of Substituted Azepane Scaffolds in Heterocyclic Compound Research

Substituted azepane scaffolds are of considerable importance in heterocyclic compound research due to their unique three-dimensional structures and conformational flexibility. lifechemicals.com This flexibility allows them to interact with biological targets in ways that are not possible for more rigid five- and six-membered ring systems. researchgate.net The introduction of various substituents onto the azepane ring allows for the fine-tuning of its physicochemical properties, such as lipophilicity, polarity, and basicity. This modularity is a key advantage in the design of molecules for specific applications, particularly in medicinal chemistry where the azepane scaffold is found in a number of approved drugs. researchgate.netbohrium.comnih.gov

Positioning of 2-(5-Chloro-2-methoxyphenyl)azepane within Emerging Chemical Libraries

Chemical libraries, vast collections of diverse small molecules, are essential tools in modern drug discovery and materials science. lifechemicals.comresearchgate.netbohrium.comwisdomlib.orgmalariaworld.org These libraries are systematically screened to identify compounds with desired properties. Novel compounds like this compound are incorporated into these libraries to increase their chemical diversity and explore new areas of chemical space. The presence of a substituted phenyl ring and a chlorine atom on the azepane scaffold of this particular molecule provides a unique combination of features that may lead to novel interactions with biological targets. While specific research on this compound is not extensively published, its inclusion in commercially available screening libraries suggests its potential as a building block or a hit compound for further investigation.

Conceptual Frameworks for Investigating Novel Chemical Structures in Fundamental Science

The investigation of novel chemical structures like this compound is guided by several conceptual frameworks. Structure-based design, for instance, utilizes the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and selectivity. In the absence of a known target, diversity-oriented synthesis aims to create a wide range of structurally diverse molecules to be screened against various biological assays.

Computational methods, such as quantum mechanics calculations and molecular dynamics simulations, play an increasingly important role in predicting the properties and behavior of new molecules before they are synthesized. researchgate.netfigshare.com These in silico techniques can help to prioritize synthetic targets and guide the design of more effective compounds. For a novel entity like this compound, these computational tools can provide initial insights into its potential conformations, electronic properties, and possible interactions with biological macromolecules, thereby guiding its future experimental investigation. researchgate.netfigshare.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 383129-64-4 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₃H₁₈ClNO | chemicalbook.com |

| Molecular Weight | 239.74 g/mol | chemicalbook.com |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Comparative Physicochemical Properties of Related Azepane Derivatives

To provide context, the following table presents data for a structurally similar compound, (2S)-2-(4-chloro-2-methoxyphenyl)azepane, as reported in the PubChem database. It is important to note that the position of the chloro substituent differs, which can influence the properties of the molecule.

| Property | (2S)-2-(4-chloro-2-methoxyphenyl)azepane | Source |

| Molecular Formula | C₁₃H₁₈ClNO | nih.gov |

| Molecular Weight | 239.74 g/mol | nih.gov |

| XLogP3 | 3.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 239.107692 g/mol | nih.gov |

| Monoisotopic Mass | 239.107692 g/mol | nih.gov |

| Topological Polar Surface Area | 21.2 Ų | nih.gov |

| Heavy Atom Count | 16 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-16-13-7-6-10(14)9-11(13)12-5-3-2-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNGGIPWYFRDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238329 | |

| Record name | 2-(5-Chloro-2-methoxyphenyl)hexahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-64-4 | |

| Record name | 2-(5-Chloro-2-methoxyphenyl)hexahydro-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383129-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Chloro-2-methoxyphenyl)hexahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 5 Chloro 2 Methoxyphenyl Azepane

Strategic Approaches to the Regio- and Stereoselective Synthesis of the Azepane Core

The construction of the 2-substituted azepane core, particularly with an aryl group, requires precise control over regioselectivity and stereoselectivity. Several strategic approaches have been developed for the synthesis of analogous 2-aryl azepanes, which are applicable to the synthesis of 2-(5-chloro-2-methoxyphenyl)azepane.

One prominent strategy involves the ring expansion of substituted piperidines . This method provides a powerful means to access the seven-membered azepane ring from a more readily available six-membered precursor. The reaction can proceed with a high degree of stereoselectivity, ensuring the desired spatial arrangement of substituents.

Another key approach is the intramolecular cyclization of acyclic precursors . This can be achieved through various methods, including reductive amination of ω-amino ketones or aldehydes. The regioselectivity of the cyclization is dictated by the structure of the linear precursor, leading specifically to the formation of the azepane ring. For instance, the cyclization of a linear chain containing an amine and a carbonyl group separated by six carbon atoms will yield the azepane core.

Furthermore, photochemical dearomative ring expansion of nitroarenes has emerged as a novel strategy to construct polysubstituted azepanes. nih.govmanchester.ac.uk This method transforms a six-membered aromatic ring into a seven-membered azepine ring system, which can then be hydrogenated to the corresponding azepane. nih.govmanchester.ac.uk This approach offers a route to highly functionalized azepane cores that might be challenging to access through traditional methods.

The following table summarizes some strategic approaches applicable to the synthesis of the azepane core:

| Synthetic Strategy | Description | Key Advantages |

| Piperidine (B6355638) Ring Expansion | Expansion of a six-membered piperidine ring to a seven-membered azepane ring. | Good stereocontrol, utilization of readily available starting materials. |

| Intramolecular Cyclization | Cyclization of a linear precursor containing an amine and an electrophilic center. | High regioselectivity, versatile for introducing substituents. |

| Nitroarene Ring Expansion | Photochemical dearomatization and ring expansion of a nitroarene followed by reduction. | Access to complex and polysubstituted azepanes. nih.govmanchester.ac.uk |

Development and Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound necessitates careful development and optimization of reaction conditions to ensure high yields and purity. Drawing from methodologies for analogous 2-aryl azepanes, several key parameters can be fine-tuned.

For syntheses involving intramolecular reductive amination , the choice of reducing agent is critical. Common reagents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. The pH of the reaction medium also plays a crucial role in the formation of the intermediate imine and its subsequent reduction.

In palladium-catalyzed cross-coupling reactions to introduce the 5-chloro-2-methoxyphenyl group, the selection of the palladium catalyst, ligand, base, and solvent system is paramount. For instance, catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used in conjunction with phosphine ligands such as PPh₃ or Xantphos. The choice of base, typically a carbonate or phosphate, can significantly influence the reaction rate and yield.

Optimization of these parameters is often achieved through systematic screening of different reaction conditions, as illustrated in the hypothetical optimization table below for a key synthetic step.

| Parameter | Condition A | Condition B | Condition C | Observed Yield |

| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(PPh₃)₂ | Varies |

| Ligand | PPh₃ | Xantphos | None | Varies |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Varies |

| Solvent | Toluene | Dioxane | DMF | Varies |

| Temperature (°C) | 80 | 100 | 120 | Varies |

Exploration of Asymmetric Synthesis Techniques for Enantiomerically Pure this compound

The presence of a stereocenter at the C2 position of this compound necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure forms, which are often crucial for biological activity.

Catalytic asymmetric reduction of a cyclic imine precursor is a common and effective strategy. Chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the enantioselective hydrogenation of the C=N bond of a 3,4,5,6-tetrahydro-2H-azepine intermediate.

Another powerful technique is the asymmetric intramolecular reductive amination of a prochiral ω-amino ketone. This can be achieved using a chiral catalyst or a stoichiometric chiral auxiliary. The catalyst or auxiliary directs the approach of the reducing agent to one face of the intermediate imine, leading to the preferential formation of one enantiomer.

Furthermore, kinetic resolution of a racemic mixture of this compound can be employed. This involves the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

| Asymmetric Method | Description | Typical Chiral Source |

| Asymmetric Imine Reduction | Enantioselective reduction of a cyclic imine precursor. | Chiral metal catalysts (e.g., Ir, Rh complexes). |

| Asymmetric Reductive Amination | Enantioselective intramolecular cyclization of a prochiral aminoketone. | Chiral catalysts or stoichiometric chiral auxiliaries. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Chiral reagents or enzymes. |

Investigation of Chemoenzymatic or Biocatalytic Pathways for Azepane Ring Formation

Chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis for the formation of the azepane ring and the introduction of chirality.

Imine reductases (IREDs) have been successfully employed for the asymmetric reductive amination of cyclic imines to produce chiral 2-aryl azepanes. nih.govresearchgate.net These enzymes exhibit high enantioselectivity and can operate under mild reaction conditions. The use of IREDs can provide access to either the (R)- or (S)-enantiomer by selecting the appropriate enzyme. nih.gov

Monoamine oxidases (MAOs) can be used in deracemization processes. In such a process, one enantiomer of a racemic amine is selectively oxidized by the MAO to the corresponding imine, which is then non-selectively reduced back to the racemic amine. Concurrently, the other enantiomer is not oxidized and accumulates, leading to an enantiomerically enriched product.

A chemoenzymatic approach could involve an initial enzymatic resolution or desymmetrization of a precursor, followed by chemical steps to complete the synthesis of the azepane ring. This combination of biological and chemical transformations can leverage the strengths of both methodologies.

| Biocatalytic Method | Enzyme Class | Application | Key Advantage |

| Asymmetric Reductive Amination | Imine Reductase (IRED) | Enantioselective synthesis of chiral 2-aryl azepanes. nih.gov | High enantioselectivity, mild conditions. |

| Deracemization | Monoamine Oxidase (MAO) | Resolution of racemic 2-aryl azepanes. | Access to enantiomerically enriched compounds. |

Innovative Protecting Group Strategies and Deprotection Methodologies

The synthesis of this compound often requires the use of protecting groups, particularly for the nitrogen atom of the azepane ring, to prevent unwanted side reactions during various synthetic steps.

Commonly used nitrogen protecting groups include the tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) groups. The Boc group is typically stable under a wide range of conditions but can be readily removed with acid. The Cbz group is stable to acidic and basic conditions and is commonly removed by catalytic hydrogenation.

The choice of protecting group is crucial and depends on the specific reaction conditions of the subsequent synthetic steps. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule.

Orthogonal protecting group strategies can be employed when multiple functional groups in a molecule need to be protected and deprotected selectively. This involves using protecting groups that can be removed under different, non-interfering conditions.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Benzenesulfonyl | Bs | Benzenesulfonyl chloride | Reductive cleavage |

Post-Synthetic Modifications and Functionalization of this compound

Once the this compound core has been synthesized, post-synthetic modifications can be performed to introduce additional functional groups and create a library of derivatives for structure-activity relationship (SAR) studies.

The secondary amine of the azepane ring is a key site for functionalization. It can undergo N-alkylation with a variety of alkyl halides or N-acylation with acyl chlorides or anhydrides to introduce a wide range of substituents. Reductive amination with aldehydes or ketones can also be used to introduce N-alkyl groups.

Furthermore, late-stage C-H functionalization represents an advanced strategy for modifying the azepane or the aromatic ring. thieme-connect.comchemrxiv.orgmpg.de This approach allows for the direct introduction of functional groups at positions that might be difficult to access through traditional methods, providing a powerful tool for rapid diversification of the lead compound. For example, palladium-catalyzed C-H arylation could be used to introduce further substituents on the azepane ring or the phenyl group.

These modifications are essential for optimizing the pharmacological properties of the parent compound.

| Modification Type | Reaction | Reagents | Functional Group Introduced |

| N-Alkylation | Nucleophilic substitution | Alkyl halides, base | Alkyl groups |

| N-Acylation | Nucleophilic acyl substitution | Acyl chlorides, anhydrides | Acyl groups |

| Reductive Amination | Imine formation and reduction | Aldehydes/ketones, reducing agent | Substituted alkyl groups |

| C-H Functionalization | Palladium-catalyzed C-H activation | Aryl halides, catalyst, oxidant | Aryl groups |

Advanced Theoretical and Computational Investigations of 2 5 Chloro 2 Methoxyphenyl Azepane

Quantum Chemical Analysis of Electronic Structure, Charge Distribution, and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of 2-(5-Chloro-2-methoxyphenyl)azepane. These methods allow for a detailed mapping of the electron density, revealing the distribution of charge across the molecule and identifying regions of electrophilicity and nucleophilicity.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the azepane ring and the aromatic system.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Determines electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Determines electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Influences solubility and intermolecular interactions |

Note: These values are hypothetical and would require specific DFT calculations to be confirmed.

Conformational Analysis and Energetic Profiles of the Azepane Ring System and Substituents

The seven-membered azepane ring is known for its conformational flexibility, capable of adopting several low-energy conformations, such as the chair and boat forms. The presence of the bulky 5-chloro-2-methoxyphenyl substituent at the 2-position significantly influences the conformational preferences of the azepane ring.

Computational modeling and 1H NMR spectroscopy are powerful tools for investigating these conformational biases. rsc.org A single substituent can bias the azepane ring to adopt one major conformation. rsc.org For this compound, steric hindrance between the substituent and the azepane ring protons will play a crucial role in determining the most stable conformation. The energetic profiles of these different conformations can be calculated to determine their relative populations at a given temperature.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. By simulating the motion of the molecule over time, MD can explore a wide range of conformational space and identify the most populated conformational states.

Furthermore, MD simulations are invaluable for studying the interaction of the molecule with its environment, particularly with solvent molecules. The interactions with water or other solvents can significantly impact the conformational equilibrium and the accessibility of different parts of the molecule for binding to biological targets. These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions that stabilize certain conformations.

In Silico Prediction of Potential Biomolecular Interactions through Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to a protein target. For this compound, docking studies can be employed to screen for potential biological targets, such as enzymes or receptors.

The results of docking simulations are typically ranked using a scoring function that estimates the binding affinity. These studies can provide valuable hypotheses about the mechanism of action of the compound and guide the design of more potent and selective analogs. For instance, docking could reveal key hydrogen bonding or hydrophobic interactions between the chloro or methoxy (B1213986) groups and the amino acid residues of a target protein.

Development of Predictive Quantitative Structure-Activity Relationship (QSAR) Models for Azepane Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govzsmu.edu.uanih.gov The development of QSAR models for a series of azepane derivatives can help in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for activity.

For a series of derivatives of this compound, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) can be calculated and correlated with their biological activities. A statistically validated QSAR model can then be used to guide the synthesis of new derivatives with improved properties.

DFT Studies on Reaction Mechanisms Related to Azepane Synthesis or Transformation

DFT calculations can be a powerful tool to elucidate the mechanisms of chemical reactions. nih.gov In the context of this compound, DFT can be used to study the reaction pathways for its synthesis or for its subsequent chemical transformations. For example, the synthesis of substituted azepanes can be achieved through various routes, and DFT can help in understanding the transition states and intermediates involved, as well as the thermodynamics and kinetics of the reactions. rsc.org This understanding can aid in optimizing reaction conditions to improve yields and selectivity.

Molecular Interaction Profiling and Receptor Binding Studies of 2 5 Chloro 2 Methoxyphenyl Azepane

In Vitro Radioligand Binding Assays for Receptor Affinity and Selectivity

Typically, radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known affinity for the target receptor is used. The test compound, in this case, 2-(5-Chloro-2-methoxyphenyl)azepane, would be introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. The selectivity of the compound would be assessed by testing its binding against a panel of different receptors. However, no such data has been reported for this compound.

Biophysical Characterization of Ligand-Receptor Interactions

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the thermodynamics and kinetics of ligand-receptor interactions. SPR measures changes in the refractive index at the surface of a sensor chip where a receptor is immobilized, allowing for real-time monitoring of the association and dissociation of a ligand. ITC directly measures the heat changes that occur upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. Such biophysical data is crucial for understanding the forces driving the interaction, but no studies utilizing these techniques for this compound have been identified.

Investigation of Allosteric Modulation vs. Orthosteric Binding Mechanisms at Molecular Targets

A critical aspect of a compound's mechanism of action is whether it binds to the primary (orthosteric) binding site of a receptor, where the endogenous ligand binds, or to a secondary (allosteric) site. wikipedia.orgnih.gov Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effect of the orthosteric ligand. pitt.edunih.gov Determining the binding site often involves functional assays where the effect of the compound is measured in the presence and absence of the orthosteric agonist. Without any binding or functional data, the binding mechanism of this compound remains unknown.

Fluorescence Polarization and Proximity-Based Assays for Receptor Occupancy

Fluorescence polarization (FP) and other proximity-based assays like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) are valuable tools for measuring receptor occupancy in a more homogenous and often higher-throughput format than traditional radioligand binding assays. nih.gov These methods rely on changes in the properties of fluorescently labeled molecules upon binding. For instance, in an FP assay, a small fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. nih.gov When bound to a larger receptor molecule, its tumbling slows, and the polarization of light increases. A test compound that displaces the fluorescent ligand will cause a decrease in polarization. The absence of published research means there is no data from such assays for this compound.

Assessment of Binding Kinetics and Dissociation Rates at Defined Molecular Targets

The kinetics of binding, specifically the association rate (kon) and dissociation rate (koff), are crucial determinants of a compound's pharmacological effect. The residence time of a drug at its target, which is inversely related to the dissociation rate, can significantly influence the duration of its action. These parameters are often determined using techniques like SPR or kinetic radioligand binding studies. nih.gov No studies reporting the binding kinetics or dissociation rates of this compound could be located.

Interaction Profiling Across Diverse Receptor and Enzyme Panels (purely binding, no functional outcomes)

To assess the selectivity of a compound and identify potential off-target effects, it is typically screened against a broad panel of receptors and enzymes. This interaction profiling, focused solely on binding, helps to build a comprehensive picture of the compound's potential biological targets. Such screening is a standard part of modern drug discovery pipelines. However, the results of any such profiling for this compound have not been made public.

Systematic Structure Activity Relationship Sar Studies of 2 5 Chloro 2 Methoxyphenyl Azepane Analogues

Rational Design Principles for Structural Modifications of the 2-(5-Chloro-2-methoxyphenyl)azepane Scaffold

The rational design of analogues of the this compound scaffold is guided by established principles of medicinal chemistry, which aim to enhance potency, selectivity, and pharmacokinetic properties. The azepane ring is a prevalent motif in many biologically active compounds and approved drugs, valued for its conformational flexibility which can be crucial for biological activity. nih.gov

Key strategies for the modification of this scaffold include:

Scaffold Rigidification: Introducing conformational constraints, such as ring fusion or bridging, can lock the molecule into a bioactive conformation, thereby increasing affinity for the biological target and potentially improving selectivity. nih.gov

Substituent Modification: Altering the substituents on both the phenyl ring and the azepane nitrogen can modulate the electronic and steric properties of the molecule, which in turn affects ligand-target interactions. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve metabolic stability, solubility, and other pharmacokinetic parameters without compromising biological activity. nih.gov

Fragment-Based Growth: Utilizing fragment-based drug discovery (FBDD) principles, small molecular fragments that bind to adjacent sites on the target can be linked to the azepane scaffold to create more potent compounds.

These design principles are often supported by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the impact of structural changes on biological activity. nih.gov

Impact of Stereochemistry and Chiral Centers on Molecular Recognition

The this compound molecule possesses a chiral center at the C2 position of the azepane ring where the substituted phenyl group is attached. The stereochemistry at this center is expected to have a profound impact on the molecule's interaction with its biological target. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even toxicity profiles due to the stereospecific nature of biological macromolecules like receptors and enzymes.

The differential activity of enantiomers is often rationalized by the three-point attachment model, where one enantiomer can achieve a more optimal binding interaction with the target protein than the other. For 2-aryl-azepane derivatives, the specific spatial arrangement of the aryl group, the azepane ring, and the nitrogen atom relative to the binding site is critical for molecular recognition. The synthesis of stereochemically pure enantiomers is therefore a crucial step in the SAR exploration to identify the eutomer (the more active enantiomer).

Substituent Effects on the Azepane Nitrogen and Aryl Moiety on Ligand-Target Interactions

Modifications to the substituents on both the azepane nitrogen and the 2-(5-chloro-2-methoxyphenyl) moiety are central to SAR studies.

Azepane Nitrogen Substitution: The secondary amine of the azepane ring is a key site for modification. The nitrogen atom can act as a hydrogen bond donor and acceptor, and its basicity can be crucial for ionic interactions with the target. Introducing various substituents on the nitrogen can:

Alter basicity and lipophilicity.

Introduce additional binding interactions (e.g., hydrogen bonds, van der Waals forces).

Probe the steric tolerance of the binding pocket.

Aryl Moiety Substitution: The 5-chloro and 2-methoxy groups on the phenyl ring play a significant role in defining the electronic and steric profile of the molecule.

The methoxy (B1213986) group is an electron-donating group and can act as a hydrogen bond acceptor. Its position at the ortho position can also influence the rotational freedom of the phenyl ring relative to the azepane ring.

Systematic replacement of these groups with other substituents (e.g., fluoro, bromo, methyl, trifluoromethyl) allows for a detailed mapping of the electronic and steric requirements of the binding site. For instance, in other heterocyclic scaffolds, the replacement of a methoxy group with a chlorine atom has been shown to decrease activity, indicating the importance of an electron-releasing group at that position. rsc.org

The following table illustrates hypothetical SAR data for aryl moiety modifications based on common observations in medicinal chemistry.

| Compound | R1 | R2 | Relative Activity |

| Reference | Cl | OCH3 | 1 |

| Analogue 1 | H | OCH3 | 0.5 |

| Analogue 2 | F | OCH3 | 0.8 |

| Analogue 3 | CH3 | OCH3 | 0.7 |

| Analogue 4 | Cl | OH | 0.9 |

| Analogue 5 | Cl | H | 0.3 |

This is a hypothetical table for illustrative purposes.

Conformational Restriction Strategies within the Azepane Ring System

The seven-membered azepane ring is inherently flexible, which can be entropically unfavorable for binding to a biological target. Conformational restriction is a widely used strategy to pre-organize the ligand into a bioactive conformation, thereby reducing the entropic penalty of binding and increasing potency.

Strategies to constrain the azepane ring include:

Introduction of unsaturation: Creating a double bond within the azepane ring to form an azepine can significantly reduce conformational flexibility.

Ring fusion: Fusing an additional ring to the azepane scaffold, for example, creating a dibenzo[b,f]azepine system, leads to a more rigid structure. nih.gov

Bridging: Introducing an atomic bridge across the azepane ring can lock it into a specific chair or boat-like conformation.

These strategies not only enhance potency but can also improve selectivity, as a rigid analogue may fit a specific target's binding site more precisely while being unable to adapt to the binding sites of off-targets.

Bioisosteric Replacements and Their Influence on Molecular Binding Profiles

Bioisosterism is a key strategy in drug design to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity. nih.gov For the this compound scaffold, several bioisosteric replacements could be considered:

Aryl Ring Bioisosteres: The 5-chloro-2-methoxyphenyl ring could be replaced with other aromatic systems like thiophene, pyridine, or pyrazole. These heterocyclic rings can mimic the steric and electronic properties of the phenyl ring while offering different hydrogen bonding patterns and metabolic profiles.

Chloro Group Bioisosteres: The chloro group could be replaced with other halogens (F, Br), a trifluoromethyl group (CF3), or a cyano group (CN). These groups have different electronic and lipophilic properties that can fine-tune the interaction with the target.

Methoxy Group Bioisosteres: The methoxy group could be replaced with other small, polar groups like a hydroxyl, amino, or even a difluoromethyl ether (OCHF2) group to modulate hydrogen bonding capacity and metabolic stability.

Azepane Ring Bioisosteres: The azepane ring itself could be replaced with other cyclic amines like piperidine (B6355638) or pyrrolidine, or even non-nitrogenous rings if the nitrogen's interactions are not critical.

The following table illustrates potential bioisosteric replacements and their predicted impact.

| Original Group | Bioisosteric Replacement | Potential Impact |

| Phenyl | Thiophene | Altered electronics, potential for new H-bonds |

| Chlorine | Trifluoromethyl | Increased lipophilicity, potential for altered electronics |

| Methoxy | Hydroxyl | Increased polarity, potential for H-bond donation |

| Azepane | Piperidine | Reduced ring flexibility, altered pKa |

This is a hypothetical table for illustrative purposes.

Application of Fragment-Based Design Principles to Azepane Derivatives

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. This methodology involves screening small molecular fragments for weak binding to a biological target. Once a fragment "hit" is identified, it can be grown or linked with other fragments to create a more potent molecule.

In the context of this compound, FBDD could be applied in several ways:

Fragment growing from the azepane nitrogen: Small fragments could be added to the azepane nitrogen to probe for additional binding interactions in the vicinity of this part of the molecule.

Fragment linking: If another fragment is found to bind in a pocket adjacent to where the this compound scaffold binds, the two can be linked together to create a new, larger molecule with significantly higher affinity.

Scaffold hopping: The azepane scaffold itself could be identified as a fragment that can be elaborated upon.

This approach is particularly useful for developing highly optimized and efficient ligands, as it builds potency in a stepwise and rational manner.

Advanced Analytical Methodologies for the Characterization and Research Scale Quantification of 2 5 Chloro 2 Methoxyphenyl Azepane

Development of High-Resolution Chromatographic Techniques (HPLC, UHPLC, SFC, GC) for Purity and Enantiomeric Excess Determination

High-resolution chromatographic techniques are indispensable for assessing the purity and, given the chiral center at the 2-position of the azepane ring, the enantiomeric excess of 2-(5-chloro-2-methoxyphenyl)azepane.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC and UHPLC are the primary methods for determining the chemical purity of this compound. These techniques separate the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. UHPLC, with its use of sub-2 µm particles, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. chromatographyonline.com For a compound of this nature, a C18 or phenyl-hexyl column would provide suitable retention and selectivity.

Table 1: Illustrative HPLC/UHPLC Method Parameters for Purity Determination

| Parameter | HPLC Condition | UHPLC Condition |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 20 min | 10% to 98% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 230 nm and 275 nm | UV at 230 nm and 275 nm |

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is particularly well-suited for amines. wiley.com The use of supercritical CO2 as the main mobile phase component, modified with a polar solvent like methanol, results in low viscosity and high diffusivity, enabling fast and efficient separations. nih.gov For the enantiomeric separation of this compound, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective. wiley.comnih.gov The addition of an acidic or basic additive to the modifier can significantly improve peak shape and resolution for basic compounds like azepanes. nih.gov

Table 2: Representative SFC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Ethanosulfonic Acid |

| Gradient/Isocratic | 80:20 (CO2:Modifier) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 35 °C |

| Detection | UV at 230 nm |

Gas Chromatography (GC): Due to the relatively low volatility of this compound, GC analysis would typically require derivatization to increase its volatility and thermal stability. However, for the analysis of volatile impurities, such as residual solvents from synthesis, headspace GC is the method of choice. For the analysis of the compound itself, a high-temperature capillary column with a thin film of a polar stationary phase would be necessary.

Application of High-Resolution Mass Spectrometry for Accurate Mass Measurement and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of this compound and the characterization of its impurities. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass measurements with high accuracy (typically < 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. bohrium.com

For this compound (C13H18ClNO), the expected monoisotopic mass can be calculated with high precision. HRMS can readily distinguish this from other potential isobaric compounds.

In terms of fragmentation, electrospray ionization (ESI) would be the preferred ionization method. The fragmentation pattern would likely involve cleavage of the azepane ring, loss of the methoxy (B1213986) group, and cleavage of the bond between the phenyl ring and the azepane moiety. miamioh.edulibretexts.orgscribd.comyoutube.com The characteristic isotopic pattern of the chlorine atom (approximately 3:1 ratio for M and M+2) would be a key diagnostic feature in the mass spectrum. miamioh.edu

Table 3: Predicted HRMS Data and Key Fragments

| Ion | Calculated m/z | Description |

|---|---|---|

| [M+H]+ | 240.1150 | Protonated molecule |

| [M+2+H]+ | 242.1120 | Isotopic peak due to 37Cl |

| [M-CH3]+ | 225.0919 | Loss of a methyl radical from the methoxy group |

| [C7H14N]+ | 112.1121 | Azepane ring fragment |

| [C6H4Cl(OCH3)]+ | 143.0156 | Chloro-methoxyphenyl fragment |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignments

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals of this compound. ipb.ptuobasrah.edu.iq

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the substituted phenyl ring, the methoxy group singlet, and a series of complex multiplets for the diastereotopic protons of the flexible azepane ring. The ¹³C NMR spectrum would display 13 distinct signals corresponding to each carbon atom in the molecule. rsc.orgresearchgate.netmdpi.com

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, which is essential for tracing the connectivity of protons within the azepane ring and identifying adjacent protons on the aromatic ring. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different structural fragments, such as linking the aromatic ring to the C2 position of the azepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for determining the stereochemistry and conformation of the molecule. For instance, NOE correlations between the proton at C2 of the azepane ring and specific protons on the phenyl ring can help to define the relative orientation of these two parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive proof of molecular structure, including absolute configuration if a suitable crystal is obtained. For this compound, this technique would unambiguously confirm the connectivity of the atoms and the relative stereochemistry. Furthermore, it would provide precise information about the conformation of the seven-membered azepane ring in the solid state, which is known to be flexible and can adopt various conformations such as chair, boat, and twist-boat forms. nih.govnih.govrsc.org This solid-state structural information is invaluable for computational modeling and understanding potential intermolecular interactions. nih.gov

Development of Spectrophotometric and Spectrofluorometric Assays for In Vitro Research Applications

Spectrophotometric Assays: UV-Vis spectrophotometry can be used for the quantification of this compound in solution. The substituted phenyl ring is a strong chromophore. The UV-Vis spectrum would be expected to show absorption maxima characteristic of the methoxyphenyl moiety. researchgate.netresearchgate.netsielc.comscielo.org.za A typical spectrum might show absorption bands around 230 nm and 275-285 nm. Once a calibration curve is established according to the Beer-Lambert law, this simple and rapid technique can be used for concentration determination in various in vitro assays.

Spectrofluorometric Assays: The intrinsic fluorescence of this compound may also be exploited for its quantification. Aromatic compounds, particularly those with electron-donating groups like a methoxy group, can exhibit fluorescence. nih.govyoutube.comfrontiersin.org The presence of a heavy atom like chlorine can sometimes quench fluorescence, but this is not always the case. researchgate.net An excitation-emission matrix (EEM) could be recorded to determine the optimal excitation and emission wavelengths for maximum sensitivity. nih.gov Fluorescence assays are generally more sensitive than absorbance-based methods, allowing for quantification at lower concentrations.

Hyphenated Analytical Techniques for Complex Mixture Analysis and Impurity Profiling

The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, offers unparalleled capabilities for the analysis of complex mixtures and impurity profiling. researchgate.nettaylorfrancis.comnih.govnih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for impurity profiling in pharmaceutical development. It combines the separation power of HPLC or UHPLC with the sensitive and selective detection of mass spectrometry. This allows for the detection and provisional identification of impurities at very low levels (e.g., <0.1%). bohrium.com

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is ideal for the identification of volatile and semi-volatile impurities.

LC-NMR (Liquid Chromatography-NMR Spectroscopy): For the definitive structural elucidation of unknown impurities or degradants without the need for isolation, LC-NMR is a powerful, albeit less common, technique. researchgate.nettaylorfrancis.comnih.govnih.gov The chromatographic peak of interest can be directed into the NMR spectrometer for structural analysis.

Synthetic Diversification and Exploration of Novel Azepane Based Chemical Probes and Derivatives

Synthesis and Characterization of Azepane-Fused Heterocyclic Systems

The fusion of additional heterocyclic rings to the azepane core of "2-(5-Chloro-2-methoxyphenyl)azepane" can lead to conformationally restricted analogues with potentially enhanced biological activity and selectivity. General strategies for the synthesis of fused azepine derivatives often involve intramolecular cyclization reactions. One such approach is the rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles, which provides access to fused dihydroazepine derivatives. While not directly applied to "this compound", this methodology could be adapted by introducing a diene-containing tether to the azepane nitrogen.

Another potential strategy involves the ring expansion of smaller fused systems. For instance, the expansion of piperidine (B6355638) rings has been shown to be a stereoselective and regioselective method for preparing certain azepane derivatives. Applying this concept, a suitably functionalized decahydroquinoline (B1201275) precursor could potentially be rearranged to form a fused azepane system.

Furthermore, intramolecular Heck reactions or Buchwald-Hartwig aminations could be envisioned to construct fused aromatic rings onto the azepane backbone, starting from a precursor with appropriate halide and amine or alkene functionalities. The characterization of such novel fused systems would rely on standard spectroscopic techniques, including NMR (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry, and, where possible, single-crystal X-ray diffraction to unequivocally determine the stereochemistry and conformation.

Modifications of the Azepane Nitrogen Atom: N-Substituted Analogues

The secondary amine of the azepane ring in "this compound" presents a prime handle for synthetic diversification. N-substitution can significantly impact the compound's physicochemical properties, such as lipophilicity and basicity, as well as its pharmacokinetic profile and target engagement.

Standard N-alkylation reactions with a variety of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base can introduce simple alkyl or substituted benzyl groups. Reductive amination with aldehydes or ketones provides another versatile route to a wide array of N-substituted analogues. For instance, reaction with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the N-methyl derivative.

N-acylation with acyl chlorides or anhydrides can be used to introduce amide functionalities. These amides can serve as bioisosteres for other functional groups or as handles for further elaboration. For example, N-aroylation with various benzoyl chlorides could explore the impact of different aromatic substituents on biological activity.

Furthermore, N-arylation reactions, such as the Buchwald-Hartwig amination, could be employed to directly attach substituted aryl or heteroaryl rings to the azepane nitrogen. This modification can introduce significant structural complexity and provide access to compounds with novel pharmacological profiles. For example, an N-benzylated azepane has been identified as a potent inhibitor of monoamine transporters. nih.gov

A representative set of potential N-substituted analogues of "this compound" is presented in the table below.

| Compound Name | Structure of N-Substituent | Synthetic Method |

| N-Methyl-2-(5-chloro-2-methoxyphenyl)azepane | -CH₃ | Reductive Amination |

| N-Benzyl-2-(5-chloro-2-methoxyphenyl)azepane | -CH₂Ph | N-Alkylation |

| N-Acetyl-2-(5-chloro-2-methoxyphenyl)azepane | -C(O)CH₃ | N-Acylation |

| N-Phenyl-2-(5-chloro-2-methoxyphenyl)azepane | -Ph | Buchwald-Hartwig Amination |

Systematic Exploration of Substituent Variations on the 5-Chloro-2-methoxyphenyl Moiety

Systematic variation of the substituents on the 2-methoxyphenyl ring of "this compound" is a classical medicinal chemistry strategy to probe the structure-activity relationship (SAR). Modifications to the chloro and methoxy (B1213986) groups can influence electronic properties, steric bulk, and hydrogen bonding potential, which can in turn affect target binding affinity and selectivity.

The synthesis of such analogues would likely start from differently substituted 2-bromoanisole (B166433) or related precursors. For instance, replacing the 5-chloro substituent with other halogens (fluoro, bromo, iodo) or with small alkyl groups (methyl, ethyl) could be achieved by starting with the corresponding 4-substituted-2-bromoanisole. These precursors would then be subjected to a synthetic sequence to construct the azepane ring, for example, through a multi-step process involving the formation of a suitable amino alcohol followed by ring-closing metathesis or other cyclization strategies.

The methoxy group at the 2-position is also a key target for modification. It could be demethylated to the corresponding phenol, which could then be re-alkylated with different alkyl groups to explore the effect of steric bulk. Alternatively, the methoxy group could be replaced with other electron-donating or -withdrawing groups to modulate the electronic nature of the aromatic ring.

The table below illustrates some potential variations on the 5-chloro-2-methoxyphenyl moiety.

| Aromatic Moiety | Rationale for Variation |

| 5-Fluoro-2-methoxyphenyl | Explore effect of a smaller, more electronegative halogen. |

| 5-Bromo-2-methoxyphenyl | Investigate the impact of a larger halogen. |

| 5-Methyl-2-methoxyphenyl | Introduce a small, electron-donating alkyl group. |

| 2-Hydroxyphenyl | Create a hydrogen bond donor and a handle for further functionalization. |

| 2,5-Dimethoxyphenyl | Increase electron-donating character. |

Synthesis of Conformationally Constrained or Flexible Azepane Analogues

The inherent flexibility of the seven-membered azepane ring can be both an advantage and a disadvantage in drug design. lifechemicals.com While it allows the molecule to adopt an optimal conformation for binding, it can also lead to a significant entropic penalty upon binding. Therefore, the synthesis of conformationally constrained or, conversely, more flexible analogues can provide valuable insights into the bioactive conformation.

Conformationally Constrained Analogues: The introduction of unsaturation or the fusion of small rings can restrict the conformational freedom of the azepane ring. For example, the synthesis of an azepine analogue with a double bond within the seven-membered ring would lead to a more planar and rigid structure. This could be achieved through elimination reactions from a suitably functionalized azepane precursor.

The incorporation of a cyclopropane (B1198618) ring fused to the azepane core is another strategy to introduce conformational constraints. Such a bicyclic system would lock the azepane ring into a specific conformation, which could then be tested for biological activity.

Flexible Analogues: While less common, the synthesis of more flexible analogues could also be of interest. This might involve the synthesis of an eight-membered azocane (B75157) ring system, which would have a greater number of accessible conformations. Ring expansion of the azepane, for example through a Tiffeneau-Demjanov type rearrangement, could be a potential route to such homologues.

Development of Photoaffinity Labels or Affinity Probes Incorporating the Azepane Scaffold

Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of a bioactive molecule. nih.gov To develop a photoaffinity probe based on the "this compound" scaffold, a photoreactive group needs to be incorporated into the structure. This group should be chemically inert in the dark but become highly reactive upon photolysis, forming a covalent bond with nearby amino acid residues in the binding pocket of the target protein.

Commonly used photoreactive groups include azides, diazirines, and benzophenones. nih.gov A synthetic strategy could involve functionalizing a position on the molecule that is predicted to be solvent-exposed when bound to its target. For example, an azido (B1232118) group could be introduced onto the phenyl ring, potentially replacing the chloro substituent or at another position, starting from a corresponding amino-substituted precursor. Alternatively, a benzophenone (B1666685) moiety could be tethered to the azepane nitrogen.

The synthesis of a photoaffinity probe would require a multi-step sequence to introduce the photoreactive group while preserving the core azepane structure. For instance, a derivative of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido)ethyl]piperazine (p-MPPI) was successfully functionalized with a photoaffinity labeling compound. nih.gov

Design and Synthesis of Azepane Derivatives for Chemical Biology Applications (e.g., covalent inhibitors, reporter constructs)

Beyond their direct therapeutic potential, derivatives of "this compound" can be designed as chemical biology tools to probe biological systems.

Covalent Inhibitors: The development of targeted covalent inhibitors has gained significant interest in drug discovery. nih.govnih.gov These inhibitors form a covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the target protein, leading to prolonged and often irreversible inhibition. To design a covalent inhibitor based on the "this compound" scaffold, an electrophilic "warhead" would need to be incorporated into the structure.

Commonly used electrophilic groups include acrylamides, vinyl sulfones, and epoxides. The position of this warhead would be critical and should be guided by structural information about the target protein to ensure it is correctly oriented to react with the desired amino acid. For example, an acrylamide (B121943) moiety could be attached to the azepane nitrogen or to the phenyl ring. The reactivity of the warhead can be fine-tuned by modifying its electronic and steric properties to optimize target engagement while minimizing off-target reactivity. nih.gov

Reporter Constructs: Reporter constructs are molecules that are tagged with a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a radiolabel, to enable their detection and visualization. These constructs are invaluable for a wide range of applications, including fluorescence microscopy, flow cytometry, and affinity purification.

A derivative of "this compound" could be functionalized with a reporter tag via a suitable linker. The linker is crucial to ensure that the reporter group does not interfere with the binding of the azepane scaffold to its target. The point of attachment could be the azepane nitrogen or a functionalized position on the phenyl ring. For example, a precursor with a terminal alkyne or azide (B81097) could be synthesized, allowing for the attachment of a reporter tag using "click chemistry."

Emerging Research Directions and Future Perspectives in 2 5 Chloro 2 Methoxyphenyl Azepane Chemistry

High-Throughput Screening Methodologies for the Discovery of Novel Azepane-Binding Entities

High-Throughput Screening (HTS) is a critical technology for rapidly assessing large libraries of chemical compounds to identify "hits" that interact with a biological target. researchgate.net For a scaffold like 2-(5-Chloro-2-methoxyphenyl)azepane, HTS is essential for discovering its potential biological partners and for identifying new derivatives with therapeutic potential.

Modern HTS platforms utilize robotics, microfluidics, and sensitive detection methods to screen thousands or even millions of compounds per day. researchgate.net A key innovation is the development of multiplexed HTS assays, which allow for the simultaneous monitoring of multiple enzyme activities or cellular pathways in a single run. nih.gov For instance, a library of azepane derivatives could be screened against a panel of drug-metabolizing enzymes to quickly profile their potential for drug-drug interactions. nih.gov Quantitative HTS (qHTS) further enhances this process by testing compounds at multiple concentrations, providing detailed dose-response curves and reducing the rate of false positives and negatives. researchgate.net These advanced screening methods are invaluable for exploring the biological potential of the this compound scaffold and identifying new lead compounds for further development. johnshopkins.eduarvojournals.org

| HTS Technology | Description | Application to Azepane Research |

| Multiplexed Screening | Simultaneously tests compounds against multiple targets or pathways in a single assay. nih.gov | Efficiently identifies the biological targets of this compound and its analogues. |

| Quantitative HTS (qHTS) | Generates concentration-response curves for thousands of chemicals, improving data quality. researchgate.net | Provides detailed information on the potency and efficacy of azepane derivatives. |

| Cell-Based Phenotypic Screening | Screens for compounds that produce a desired change in cell behavior or function. johnshopkins.eduarvojournals.org | Discovers azepanes with novel mechanisms of action without a predefined target. |

| FRET-Based Assays | Uses Förster Resonance Energy Transfer to detect molecular interactions in real-time. rsc.org | Enables rapid screening for polymers or other molecules that bind to azepane-based compounds. rsc.org |

Advancements in Catalytic Systems for Efficient and Sustainable Azepane Synthesis

The development of efficient and sustainable methods for constructing the azepane ring is a key area of research. researchgate.net Traditional methods can be lengthy and generate significant waste. Modern catalysis offers powerful solutions to these challenges, enabling the synthesis of complex azepanes like this compound with greater precision and environmental responsibility.

Recent breakthroughs include the use of biocatalysis, where engineered enzymes perform specific chemical transformations with high stereoselectivity. nih.gov For example, engineered enzymes have been used for C-H amination reactions, which could be a direct route to functionalized azepanes. nih.gov Another innovative approach is piezo-photocatalysis, which harnesses mechanical and light energy to drive chemical reactions, offering a green alternative to traditional heating. rsc.org Metal-catalyzed reactions, such as those involving rhodium or iron complexes, continue to evolve, providing new ways to form the seven-membered azepane ring through processes like C-H amination or cycloadditions. researchgate.net Ring expansion reactions, where a smaller ring like a piperidine (B6355638) is converted into an azepane, also represent an efficient and stereoselective synthetic strategy. rsc.org

| Catalytic Strategy | Description | Example of Relevance to Azepane Synthesis |

| Biocatalysis | Use of enzymes to catalyze chemical reactions with high specificity and sustainability. nih.gov | Engineered enzymes for direct C-H amination to introduce nitrogen into a hydrocarbon scaffold. nih.gov |

| Metal-Catalysis | Employment of transition metals like rhodium, iron, or silver to facilitate ring formation. researchgate.net | Rhodium-catalyzed C-H amination or hetero-[5+2] cycloadditions to construct the azepane core. researchgate.net |

| Ring Expansion | Conversion of a smaller, more accessible ring system (e.g., piperidine) into the azepane ring. rsc.org | Diastereomerically pure azepane derivatives prepared from piperidine precursors. rsc.org |

| Piezo-photocatalysis | Utilization of mechanical and light energy to drive chemical synthesis. rsc.org | A potential green energy source for driving key steps in azepane synthesis. |

Application of Chemogenomics and Proteomics Tools to Elucidate Azepane-Target Interactions

Understanding how a molecule like this compound interacts with biological systems on a global scale is crucial for elucidating its mechanism of action and potential off-target effects. Chemogenomics and proteomics are powerful "omics" technologies that enable this deep level of analysis.

Chemogenomics aims to systematically map the interactions between a chemical library and a genome-wide set of protein targets. nih.gov This can reveal unexpected relationships between chemical structures and protein families, helping to predict the biological activity of new azepane derivatives. nih.gov Chemical proteomics, a subfield of proteomics, uses chemical probes to directly identify the protein targets of a small molecule within a complex biological sample like a cell lysate. nih.gov Techniques such as affinity-based pulldowns or activity-based protein profiling (ABPP) allow researchers to "fish" for the binding partners of an azepane-based probe, providing direct evidence of target engagement. nih.gov These approaches are invaluable for target deconvolution, the process of identifying the specific molecular targets responsible for a drug's effects, which is a critical step in drug development. nih.gov

| "Omics" Technology | Approach | Application to this compound |

| Chemogenomics | Correlates chemical substructures with protein domains to predict drug-target interactions on a large scale. nih.gov | Identifies potential protein families that are likely to interact with the azepane scaffold. |

| Chemical Proteomics (e.g., AfBPP) | Uses a modified version of the compound (a probe) to capture its binding proteins from a cell extract for identification by mass spectrometry. nih.gov | Directly identifies the specific protein targets of this compound. |

| Activity-Based Protein Profiling (ABPP) | Employs reactive probes that covalently bind to the active sites of specific enzyme families. nih.gov | Determines if the azepane compound inhibits entire classes of enzymes (e.g., serine hydrolases). |

| Global Proteomics/Metabolomics | Measures changes in the levels of all proteins or metabolites in a cell after treatment with the compound. nih.gov | Reveals the downstream cellular pathways affected by the azepane compound. |

Exploration of Azepane Scaffolds as Frameworks for Molecular Recognition and Self-Assembly

Beyond their role as bioactive ligands, the structural features of azepane rings can be exploited in the fields of supramolecular chemistry and materials science. Molecular recognition—the specific interaction between two or more molecules through non-covalent forces—is the fundamental principle behind self-assembly. nih.govresearchgate.net

Molecules can be designed with specific "instructions" in their shape and chemical surfaces that guide them to spontaneously form larger, ordered structures. nih.govresearchgate.net The defined three-dimensional shape of the azepane scaffold can be incorporated into larger molecules designed for molecular recognition or to act as building blocks (tectons) in self-assembling systems. For example, azepane units could be functionalized and integrated into macrocycles or polymers that can selectively bind to guest molecules or assemble into complex architectures like capsules or fibers. nih.gov This area of research could lead to the development of novel sensors, drug delivery systems, or advanced materials based on the unique structural properties of the azepane framework.

| Supramolecular Concept | Description | Potential Application of Azepane Scaffolds |

| Molecular Recognition | The specific binding of a host molecule to a guest molecule through non-covalent interactions. researchgate.net | Designing azepane-containing host molecules that selectively recognize and bind specific biological molecules or ions. |

| Self-Assembly | The spontaneous organization of molecules into ordered structures driven by non-covalent forces. nih.gov | Using functionalized azepanes as building blocks for constructing complex, multi-component materials. rsc.org |

| Supramolecular Polymers | Polymeric chains formed through reversible, non-covalent interactions between monomer units. nih.gov | Incorporating azepane units into monomers that self-assemble into responsive or "smart" polymers. |

| Engineered Protein Scaffolds | Using protein frameworks to create novel binding sites. nih.gov | While not directly an azepane application, the principles can inspire the design of rigid azepane-based scaffolds for molecular recognition. |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Computational Science, and Molecular Biology for Azepane Systems

The future of chemical research, particularly for developing complex systems around scaffolds like this compound, lies in the deep integration of multiple scientific disciplines. The synergy between synthetic chemistry, computational science, and molecular biology is creating a powerful new paradigm for discovery.

This interdisciplinary approach allows for a seamless cycle of design, synthesis, and testing. Computational chemists can use AI to design novel azepane derivatives and predict their properties. youtube.com Synthetic chemists can then use advanced catalytic methods to efficiently produce these molecules. researchgate.net Finally, molecular biologists can employ high-throughput screening, proteomics, and other advanced techniques to evaluate the biological activity of the new compounds and elucidate their mechanisms of action. nih.gov This iterative loop, where computational modeling informs laboratory experiments and experimental results feed back into improved models, dramatically accelerates the pace of research and innovation. This holistic approach is essential for tackling the complex challenges in modern drug discovery and materials science, and it will be central to unlocking the full potential of the this compound scaffold.

Q & A

Q. What are the most reliable synthetic routes for 2-(5-Chloro-2-methoxyphenyl)azepane, and how can intermediates be optimized?

The synthesis typically involves multi-step functionalization of the azepane ring and aromatic substitution. For example, N-acylation of azepine precursors with chlorinated aryl carbonyl chlorides (e.g., 3-chloropropionyl chloride) followed by cyclization is a common strategy . Key intermediates like (5-chloro-2-methoxyphenyl)methanol can be prepared via Friedel-Crafts alkylation or Grignard reactions . Optimization includes controlling reaction temperature (0–5°C for acylation steps) and using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis byproducts .

Q. How can the structural identity of this compound be confirmed experimentally?

Use a combination of:

- X-ray crystallography : Refinement via SHELXL (for small-molecule structures) to resolve bond lengths and angles, with data collected at 296 K to minimize thermal motion artifacts .

- Spectroscopy : H/C NMR (aromatic protons at δ 6.8–7.2 ppm, azepane CH at δ 1.5–2.5 ppm) and HRMS (exact mass ± 0.001 Da) .

- ORTEP-III : Graphical representation of crystallographic data to validate molecular geometry .

Q. What analytical methods are recommended for assessing purity and identifying common impurities?

- HPLC-DAD/UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for chlorinated aromatics .

- GC-MS : Detect volatile byproducts (e.g., unreacted 5-chloro-2-methoxybenzaldehyde) with electron ionization .

- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.3% tolerance) .

Advanced Research Questions

Q. How can regioselectivity challenges during azepane functionalization be addressed?

Regioselective substitution on the azepane ring often requires:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield primary amines during aryl coupling .

- Catalytic systems : Pd(PPh) for Suzuki-Miyaura cross-coupling of halogenated aromatics, achieving >90% yield with 2 mol% catalyst .

- DFT calculations : Predict reactive sites using Gaussian09 at the B3LYP/6-311G++(d,p) level to guide synthetic design .

Q. What computational strategies are effective for modeling structure-activity relationships (SAR) of derivatives?

- Docking studies : Use AutoDock Vina to simulate binding to G-protein-coupled receptors (GPCRs), leveraging crystal structures from the PDB (e.g., 6CM4) .

- QSAR models : Apply MLR (Multiple Linear Regression) on descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

- MD simulations : GROMACS for 100-ns trajectories to assess conformational stability in lipid bilayers .

Q. How can conflicting spectral data (e.g., unexpected 1^11H NMR splitting patterns) be resolved?

- Variable Temperature NMR : Perform at 298–400 K to identify dynamic effects (e.g., ring puckering in azepane) .

- 2D-COSY/NOESY : Resolve overlapping signals by correlating coupling between protons .

- Synchrotron XRD : High-resolution data (λ = 0.7 Å) to detect minor conformers in the crystal lattice .

Q. What methodologies are suitable for studying hydrolytic stability under physiological conditions?

- pH-rate profiling : Incubate in PBS (pH 7.4) at 37°C; sample at intervals (0, 24, 48 hrs) and quantify degradation via LC-MS .

- Arrhenius analysis : Determine activation energy (E) by testing stability at 25–60°C .

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to extend half-life by >50% .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

- Kinase assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases (e.g., EGFR, IGF-1R) .

- Cellular IC : Test in A549 (lung cancer) or HEK293T cells, comparing to reference inhibitors like PQ401 (IC = 1.2 μM) .

- Selectivity profiling : Screen against a panel of 100+ kinases to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.